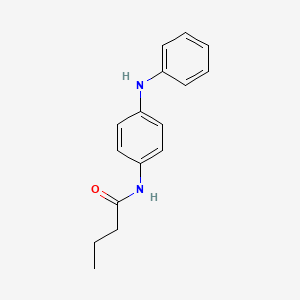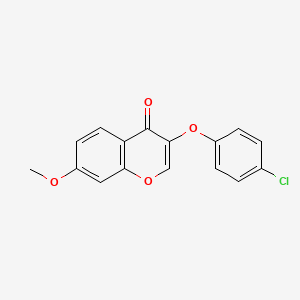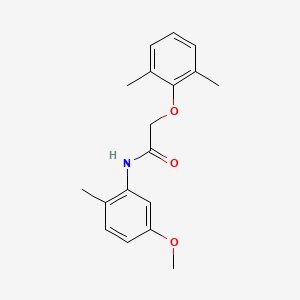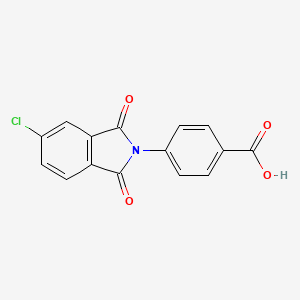
N-(4-anilinophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)butanamide, also known as ANB, is a chemical compound that has been widely studied for its potential applications in scientific research. ANB is a member of the family of compounds known as anilides, which are characterized by the presence of an aniline group attached to a carboxylic acid. ANB has shown promise as a tool for investigating a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Mecanismo De Acción
The mechanism of action of N-(4-anilinophenyl)butanamide is not fully understood, but it is thought to involve the formation of covalent bonds between the compound and specific amino acid residues within proteins. This covalent modification can alter the activity of the protein, leading to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)butanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These effects have been observed in a variety of cell types and organisms, suggesting that N-(4-anilinophenyl)butanamide has broad potential applications in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-anilinophenyl)butanamide is its versatility, as it can be used in a variety of experimental systems and applications. However, N-(4-anilinophenyl)butanamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve reliable results.
Direcciones Futuras
There are many potential future directions for research on N-(4-anilinophenyl)butanamide, including the development of new synthetic methods, the optimization of existing probes for protein-protein interactions, and the exploration of new applications in other areas of biological research. Some possible future directions include the development of N-(4-anilinophenyl)butanamide-based probes for imaging specific subcellular structures or for monitoring changes in protein activity in response to different stimuli. Additionally, N-(4-anilinophenyl)butanamide could be used in the development of new therapeutics for a variety of diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
N-(4-anilinophenyl)butanamide can be synthesized using a variety of methods, including the reaction of aniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism involves the formation of an amide bond between the aniline and butyric acid moieties.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)butanamide has been used in a variety of scientific research applications, including the study of protein-protein interactions. One of the most promising applications of N-(4-anilinophenyl)butanamide is in the development of fluorescent probes that can be used to monitor protein-protein interactions in living cells. These probes can be used to visualize the interactions between proteins in real-time, providing valuable insights into the dynamics of cellular signaling pathways.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-6-16(19)18-15-11-9-14(10-12-15)17-13-7-4-3-5-8-13/h3-5,7-12,17H,2,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABWLTCVBYOHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)




![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)